molecular formula C9H10ClN3 B11903494 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride

Cat. No.: B11903494
M. Wt: 195.65 g/mol
InChI Key: GZKKQUCJEINQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and is known for its significant applications in medicinal chemistry due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride typically involves multi-step processes. One common method includes the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol, which yields a mixture of tetrahydro derivatives . Another approach involves the use of microwave-assisted synthesis and solvent-free reactions with potassium fluoride on basic alumina .

Industrial Production Methods

Industrial production methods for this compound often leverage high-yield synthetic routes that can be scaled up. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized naphthyridine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride is unique due to its specific structural configuration and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-4-7-3-8-1-2-11-6-9(8)12-5-7;/h3,5,11H,1-2,6H2;1H

InChI Key

GZKKQUCJEINQSU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=N2)C#N.Cl

Origin of Product

United States

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